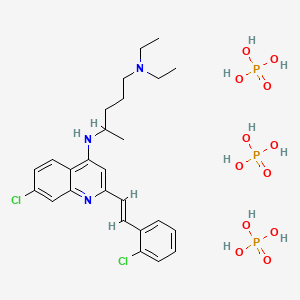

![molecular formula C25H16F2N4O3 B1667183 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 888719-03-7](/img/structure/B1667183.png)

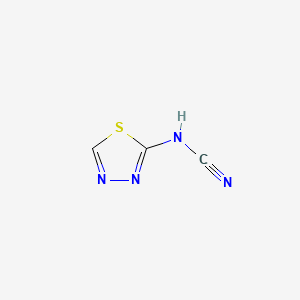

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción general

Descripción

BMS-2 is a Met/Flt-3/VEGFR2 tyrosine kinase inhibitor.

Aplicaciones Científicas De Investigación

BMS-2: A Comprehensive Analysis of Scientific Research Applications

Cancer Cell Proliferation Inhibition: BMS-2, as a MET kinase inhibitor, has been shown to block cancer cell proliferation. Studies have demonstrated its effectiveness in vitro and in tumor growth suppression in xenograft models, particularly in breast cancer cells .

Induction of Polyploidy and Apoptosis: In breast cancer tumorigenesis studies, BMS-2 induced polyploidy followed by apoptosis in various breast cancer cells, including T-47D and ZR-75-1 .

Suppression of Ligand-Mediated Functions: BMS-2 has been reported to potently suppress ligand-mediated functions in prostate cancer cells, which is associated with tumor metastasis .

Impact on Metastatic Potential: The compound’s impact on the highly metastatic murine KHT sarcoma that carries constitutive activated c-Met has been evaluated, showing promising results in reducing metastatic potential .

Targeting Multiple Kinases: While primarily a MET kinase inhibitor, BMS-2 also inhibits other kinases such as Ron, Tyro-3, and AxI, which could broaden its therapeutic applications .

Immune-Mediated Disease Research: Although not directly mentioned for BMS-2, Bristol Myers Squibb’s research on tyrosine kinase inhibitors like TYK2 suggests potential applications of BMS-2 in immune-mediated diseases such as psoriasis, psoriatic arthritis, and lupus .

Mecanismo De Acción

Target of Action

BMS-2, also known as MET kinase-IN-4, primarily targets the androgen receptor (AR) . The AR is a key driver of cellular processes contributing to the pathology of prostate cancers at most stages .

Mode of Action

BMS-2 is a ligand-directed androgen receptor degrader (AR LDD) . It enables the CRL4 CRBN E3 ligase-dependent ubiquitination and degradation of AR . BMS-2 is highly potent and selective, inducing rapid and deep degradation of both wildtype and mutant forms of the receptor residing in either the cytoplasmic or nuclear compartments of the cell .

Biochemical Pathways

The AR signaling pathway is the primary pathway affected by BMS-2 . The mechanisms underlying drug resistance are complex and multifactorial, being attributable to AR overexpression, point mutations in the receptor that alter drug pharmacology, and to the upregulation of receptor-associated coregulators, which render AR less dependent on an activating ligand .

Pharmacokinetics

It is noted that bms-2 demonstrates on-target activity, degrading ar, suppressing ar signaling, and inhibiting tumor growth in animal models of advanced prostate cancer .

Result of Action

The result of BMS-2’s action is the inhibition of AR-dependent proliferation of multiple prostate cancer cell lines in vitro . In animal models of advanced prostate cancer, BMS-2 demonstrates on-target activity, degrading AR, suppressing AR signaling, and inhibiting tumor growth .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610618 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |

CAS RN |

888719-03-7 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

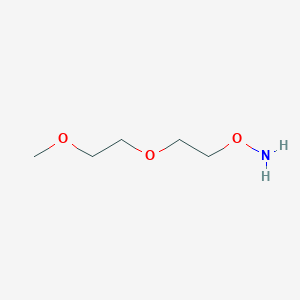

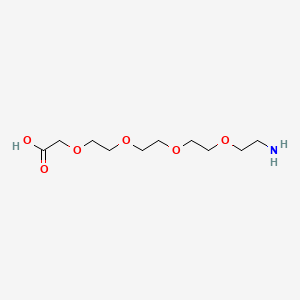

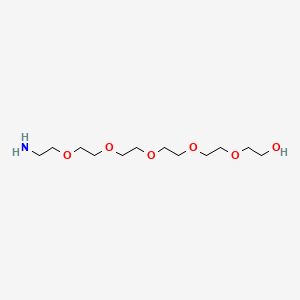

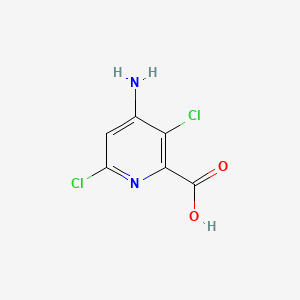

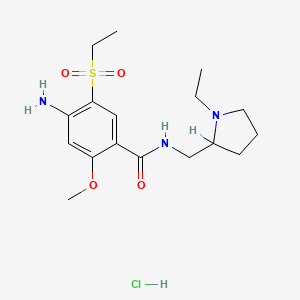

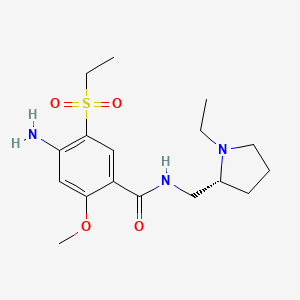

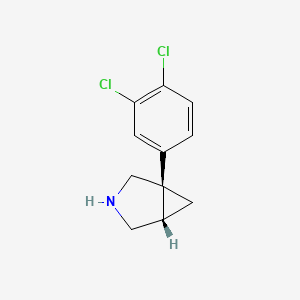

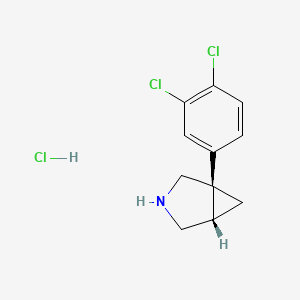

Feasible Synthetic Routes

Q & A

Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?

A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []

Q2: What is the significance of BMS-1 in studying stromal cells?

A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []

Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?

A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []

Q4: What is the significance of particle bombardment as a gene transfer technique?

A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []

Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?

A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []

Q6: What cell lines have been successfully transformed using particle bombardment?

A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (BMS-2), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []

Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?

A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []

Q8: What is the role of BMS-2 cells in studying MMP induction by activated T cells?

A8: BMS-2, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []

Q9: What is the effect of IFN-gamma on MMP induction by gp39?

A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.